molecular formula C10H21NO2 B112981 2-Amino-2-butylhexanoic acid CAS No. 7597-66-2

2-Amino-2-butylhexanoic acid

Cat. No.: B112981
CAS No.: 7597-66-2
M. Wt: 187.28 g/mol
InChI Key: CAITYLFVJGDODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-butylhexanoic acid is a type of amino acid. Amino acids are colorless, crystalline substances . This particular amino acid has a molecular formula of C10H21NO2. It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of β2,2-amino acids, such as this compound, has been a topic of research. A two-step protocol for the modular synthesis of β2- and α-quaternary β2,2-amino acid derivatives has been reported . The key steps are a photocatalytic hydroalkylation reaction, followed by an oxidative functionalisation .


Molecular Structure Analysis

The molecular weight of this compound is 187.28 g/mol. The analysis methods for amino acids include thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .


Chemical Reactions Analysis

The chemical reactions of amino acids are important for identification and analysis of amino acids in protein . Acid-base reactions in aqueous solutions are some of the most important processes in chemical and biological systems .


Physical and Chemical Properties Analysis

Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

Amino Acid Research Applications

Biomedical Research : Amino acids play a crucial role in biomedical research, particularly in the development of treatments for various diseases. For example, the synthesis and role of β-alanine in plants have been studied extensively, highlighting its involvement in stress response mechanisms and potential therapeutic applications (Parthasarathy, Savka, & Hudson, 2019). Similarly, research on N-acetylcysteine in psychiatry indicates its potential therapeutic benefits beyond being a precursor to the antioxidant glutathione (Dean, Giorlando, & Berk, 2011).

Biosensors and Analytical Applications : Amino acid-functionalized quantum dots have shown promise in enhancing the optical and electrical properties of quantum dots, making them suitable for applications in optoelectronic devices and sensors (Pavithra V Ravi et al., 2021). Additionally, advancements in amino acid analysis by capillary electrophoresis have been noted, reflecting the importance of amino acids in developing diagnostic tools and understanding metabolic pathways (Poinsot, Bayle, & Couderc, 2003).

Environmental and Ecological Research : The environmental fate and aquatic effects of certain carboxylic acids, which are related to the broader category of compounds including amino acids, have been studied to understand their biodegradability and impact on aquatic life (Staples, 2001). This research aids in assessing the environmental risks associated with the release of these compounds into ecosystems.

Metabolomics and Nutritional Science : Plasma amino acid analysis has emerged as a crucial tool in clinical diagnosis and nutritional science, helping to identify metabolic imbalances and nutritional deficiencies (Kimura et al., 2009). Amino acids are key indicators in the management of specific physiological and pathological states, reflecting their significance in health and disease.

Material Science : Highly branched polymers based on poly(amino acid)s have been explored for their potential in biomedical applications, highlighting the versatility of amino acids in forming materials for drug delivery and antiviral compounds (Thompson & Scholz, 2021).

Future Directions

The synthesis of β2,2-amino acids is a field of active research, with recent developments focusing on the catalytic asymmetric synthesis of these compounds . Future research directions are likely to continue exploring these literature precedents .

Mechanism of Action

Mode of Action

The mode of action of 2-Amino-2-butylhexanoic acid is also not well-studied. Amino acids generally function as building blocks of proteins, neurotransmitters, or precursors for various molecules in the body. They can also influence the activity of certain enzymes and receptors .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways. They can be synthesized or degraded through various metabolic pathways, often involving transamination or deamination reactions

Pharmacokinetics

Amino acids generally have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Amino acids can influence protein synthesis, neurotransmission, and various metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amino acids. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of amino acids . .

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-Amino-2-butylhexanoic acid in laboratory settings . Future studies could investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

2-amino-2-butylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAITYLFVJGDODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226874
Record name alpha,alpha-Di-n-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-66-2
Record name alpha,alpha-Di-n-butylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7597-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha,alpha-Di-n-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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